molecular formula C16H16O4 B5683690 4-(benzyloxy)phenyl methoxyacetate

4-(benzyloxy)phenyl methoxyacetate

Cat. No. B5683690
M. Wt: 272.29 g/mol
InChI Key: RBYRQMJSCBUYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)phenyl methoxyacetate is a chemical compound that belongs to the class of phenylpropanoids. It is a white crystalline powder that is used in various scientific research applications. This compound is synthesized using specific methods and has been found to have a mechanism of action that results in various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)phenyl methoxyacetate involves the inhibition of specific enzymes and proteins. This compound has been found to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response. By inhibiting COX-2, 4-(benzyloxy)phenyl methoxyacetate reduces inflammation. This compound has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
4-(benzyloxy)phenyl methoxyacetate has various biochemical and physiological effects. This compound has been found to reduce inflammation, which can be beneficial in the treatment of various inflammatory diseases. It has also been found to inhibit the growth and proliferation of cancer cells, which can be beneficial in the treatment of various types of cancer. Additionally, 4-(benzyloxy)phenyl methoxyacetate has been found to have anti-viral properties, which can be beneficial in the treatment of viral infections.

Advantages and Limitations for Lab Experiments

4-(benzyloxy)phenyl methoxyacetate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using specific methods. Additionally, this compound has been found to have various scientific research applications, which makes it a useful tool for studying various biological processes. However, one limitation is that this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(benzyloxy)phenyl methoxyacetate. One direction is the development of new drugs that are based on this compound. Another direction is the study of the immune system and the development of new immunotherapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(benzyloxy)phenyl methoxyacetate involves several steps. The first step involves the reaction of 4-hydroxyphenylacetic acid with benzyl bromide in the presence of a base to form 4-(benzyloxy)phenylacetic acid. The second step involves the reaction of 4-(benzyloxy)phenylacetic acid with thionyl chloride to form 4-(benzyloxy)phenylacetyl chloride. The final step involves the reaction of 4-(benzyloxy)phenylacetyl chloride with methoxyacetic acid in the presence of a base to form 4-(benzyloxy)phenyl methoxyacetate.

Scientific Research Applications

4-(benzyloxy)phenyl methoxyacetate has been found to have various scientific research applications. It has been used in the development of new drugs and in the study of various biological processes. This compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used in the study of the immune system and in the development of new immunotherapies.

properties

IUPAC Name

(4-phenylmethoxyphenyl) 2-methoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-12-16(17)20-15-9-7-14(8-10-15)19-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYRQMJSCBUYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)phenyl methoxyacetate

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